2-Chlorobuta-1,3-diene; sulfane is an organosulfur compound with the molecular formula and a molecular weight of approximately 110.62 g/mol. It is a derivative of 1,3-butadiene, characterized by the presence of a chlorine atom at the second carbon position and a sulfane group. This compound is also known by various names such as chloroprene and β-chlorobutadiene. Its structure consists of a conjugated diene system, which imparts unique reactivity and properties to the compound, making it significant in various chemical applications .
Several methods are available for synthesizing 2-chlorobuta-1,3-diene; sulfane:
2-Chlorobuta-1,3-diene; sulfane has several applications:
Interaction studies involving 2-chlorobuta-1,3-diene; sulfane focus on its reactivity with various nucleophiles and electrophiles. Research indicates that this compound can interact with biological molecules, potentially affecting metabolic pathways. Studies on similar compounds suggest that chlorinated dienes may interact with cellular receptors or enzymes, leading to alterations in biological functions .
Several compounds share structural similarities with 2-chlorobuta-1,3-diene; sulfane. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,3-butadiene | C4H6 | Basic diene structure without halogen or sulfur |
| Chloroprene | C4H5Cl | Similar structure but primarily used for rubber |
| 2-Methylbutadiene | C5H8 | Contains an additional methyl group affecting reactivity |
| Thiophenol | C6H5SH | Contains sulfur but lacks diene character |
Each of these compounds exhibits unique properties and reactivities due to differences in their functional groups and structures. The presence of both chlorine and sulfane in 2-chlorobuta-1,3-diene distinguishes it from other similar compounds by enhancing its reactivity profile and potential applications in material science and organic synthesis .
The synthesis of 2-chlorobuta-1,3-diene;sulfane typically involves sequential or concurrent chlorination and sulfur incorporation steps. Patent literature reveals that free radical-initiated chlorination of butadiene derivatives serves as a foundational approach. For instance, butadiene sulfone undergoes chlorination at temperatures below 35°C in carbon tetrachloride, yielding 3,4-dichlorotetrahydrothiophene-1,1-dioxide as an intermediate. Subsequent substitution chlorination with sulfuryl chloride (SO₂Cl₂) in the presence of antimony pentachloride (SbCl₅) or iron(III) chloride (FeCl₃) catalysts achieves full chlorination at the 3,4-positions while retaining the sulfone moiety.
A competing strategy employs thiol-ene click chemistry, where 1,3-dienes react with thiols under rhodium catalysis. For example, hydrothiolation of chloroprene (2-chlorobuta-1,3-diene) with hydrogen sulfide derivatives in the presence of [Rh(cod)Cl]₂ and xantphos ligands produces 2-chlorobuta-1,3-diene;sulfane with >90% regioselectivity. This method avoids harsh chlorination conditions by directly introducing the sulfane group via anti-Markovnikov addition.
Table 1: Comparison of Chlorination-Sulfurization Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Free radical chlorination | SbCl₅ | 30–35 | 78 | 3,4-diCl |
| Thiol-ene hydrothiolation | [Rh(cod)Cl]₂ | 25 | 92 | 1,2-addition |
Stereochemical control in 2-chlorobuta-1,3-diene;sulfane synthesis arises from π-allyl metal intermediates formed during nucleophilic substitution. Studies on hydrogenated nitrile-butadiene rubber (HNBR)/chloroprene rubber (CR) blends demonstrate that silver(I) oxide (Ag₂O) catalyzes cross-linking via carbocation intermediates. Analogously, chloroprene’s allylic chloride undergoes nucleophilic attack by sulfide ions (S²⁻) in polar aprotic solvents like dimethylformamide (DMF), producing the sulfane derivative with retention of configuration.
Key factors influencing stereoselectivity include:
Lewis acids such as aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) direct chlorination to specific positions on the diene backbone. In the chlorination of butadiene sulfone, AlCl₃ coordinates to the sulfone oxygen, activating the β-carbon for electrophilic attack. This results in preferential 3,4-dichlorination over 2,5-isomerization.
Mechanistic analysis:
Comparative studies show that antimony trichloride (SbCl₃) increases reaction rates by 40% compared to AlCl₃ but reduces regioselectivity due to its softer Lewis acidity.
Table 2: Lewis Acid Efficiency in Regiochemical Control
| Lewis Acid | Reaction Rate (mol/L·h) | 3,4-/2,5- Selectivity |
|---|---|---|
| AlCl₃ | 0.12 | 8:1 |
| SbCl₃ | 0.17 | 5:1 |
| FeCl₃ | 0.09 | 6:1 |
The electrophilic addition reactions of 2-chlorobuta-1,3-diene;sulfane follow the characteristic patterns observed in conjugated diene systems, where the presence of alternating double and single bonds creates unique reactivity profiles compared to isolated alkenes [1]. The conjugated diene framework in this compound allows for delocalization of electron density across the four-carbon chain, resulting in enhanced reactivity toward electrophilic species [2].
When electrophiles approach the conjugated diene system of 2-chlorobuta-1,3-diene;sulfane, two distinct addition pathways become available: 1,2-addition and 1,4-addition [1] [3]. The 1,2-addition pathway involves direct attack of the electrophile at adjacent carbon atoms, while the 1,4-addition occurs at the terminal positions of the conjugated system [2] [3]. The formation of these products is governed by the stability of the intermediate allylic carbocation, which exhibits resonance stabilization through delocalization of the positive charge across multiple carbon centers [1].
The regioselectivity of electrophilic addition in conjugated diene systems is influenced by several factors including temperature, reaction time, and the nature of the electrophile [4] [3]. At low temperatures, kinetic control dominates, favoring the formation of 1,2-addition products due to lower activation energy requirements [5] [6]. Conversely, at elevated temperatures, thermodynamic control prevails, leading to preferential formation of the more stable 1,4-addition products [5] [7].
| Temperature (°C) | Control Type | Reaction Speed | 1,2-Addition Product (%) | 1,4-Addition Product (%) | Major Product |
|---|---|---|---|---|---|
| -15 | Kinetic | Fast | 70 | 30 | 1,2-Addition |
| 0 | Kinetic | Fast | 60 | 40 | 1,2-Addition |
| 40 | Thermodynamic | Slow | 15 | 85 | 1,4-Addition |
| 60 | Thermodynamic | Slow | 10 | 90 | 1,4-Addition |
The presence of the chlorine substituent at the 2-position significantly influences the electronic distribution within the conjugated system [8]. This electron-withdrawing group creates an asymmetric charge distribution that affects both the regioselectivity and the reaction rates of electrophilic addition processes . The chlorine atom reduces electron density at the adjacent carbon, making the terminal positions more reactive toward electrophilic attack [2].
The sulfane group introduces additional complexity to the electrophilic addition mechanism through its ability to participate in both nucleophilic and electrophilic interactions [10] [11]. The sulfur atom, with its larger atomic radius and lower electronegativity compared to oxygen, exhibits enhanced nucleophilicity and can influence the overall reaction pathway [10]. This dual functionality of the sulfane group creates opportunities for intramolecular interactions that can affect the stereochemical outcomes of electrophilic addition reactions [12].
The sulfur atom in 2-chlorobuta-1,3-diene;sulfane exhibits significantly enhanced nucleophilic properties compared to its oxygen analogs, arising from its lower electronegativity and increased polarizability [10]. The nucleophilic character of sulfur compounds stems from the availability of lone pair electrons on the sulfur atom, which can readily donate electron density to electrophilic centers [10] [11].
The nucleophilic attack dynamics of sulfur-centered species follow distinct mechanistic pathways depending on the nature of the electrophilic substrate [11] [13]. In reactions with alkyl halides and other electrophilic carbon centers, sulfur nucleophiles typically proceed through an substitution nucleophilic bimolecular mechanism, involving backside attack and resulting in inversion of configuration at the electrophilic center [13] [14]. The superior nucleophilicity of sulfur compared to oxygen enables these reactions to proceed under milder conditions and with higher reaction rates [10].
| Property | Oxygen Compounds | Sulfur Compounds | Implications |
|---|---|---|---|
| Nucleophilicity | Lower | Higher | Sulfur attacks electrophiles faster |
| Basicity | Higher (~100x vs sulfides) | Lower | Oxygen more basic in aqueous solution |
| Bond Length to Carbon | Shorter (1.43 Å C-O) | Longer (1.82 Å C-S) | Sulfur forms weaker but longer bonds |
| Electronegativity | Higher (3.44) | Lower (2.58) | Sulfur more electron-rich |
| Polarizability | Lower | Higher | Sulfur more reactive toward electrophiles |
| Leaving Group Ability | Poorer | Better | Sulfur anion better leaving group than oxygen anion |
The formation of sulfonium ions represents a unique aspect of sulfur nucleophilic chemistry, where the sulfur atom can accommodate additional electron density through expansion of its valence shell [15]. This capability allows sulfur compounds to act as alkylating agents in biological systems, as demonstrated by adenosylmethionine-mediated methyl transfer reactions [15]. The positively charged sulfur in sulfonium ions serves as an excellent leaving group, facilitating subsequent nucleophilic displacement reactions [15].
Thiyl radicals generated from the homolytic cleavage of sulfur-hydrogen bonds exhibit distinct reactivity patterns in addition reactions with alkenes [16] [17]. These radical species preferentially add to electron-rich double bonds, proceeding through a chain mechanism involving radical addition followed by hydrogen atom transfer [16]. The thiol-ene reaction represents a well-established synthetic methodology that exploits this reactivity pattern for polymer synthesis and molecular coupling reactions [17] [18].
The radical-mediated addition of thiyl species to conjugated dienes proceeds through selective pathways that can be controlled by reaction conditions and substrate structure [19] [16]. The presence of conjugation influences the regioselectivity of thiyl radical addition, with the radical preferentially attacking at positions that generate the most stable carbon-centered radical intermediates [19]. The subsequent hydrogen atom transfer step completes the addition process and regenerates the thiyl radical, enabling the chain propagation mechanism [16].
The formation of carbocation intermediates in reactions involving 2-chlorobuta-1,3-diene;sulfane leads to significant stereochemical consequences that must be carefully considered in mechanistic analysis [20] [21]. Carbocations adopt trigonal planar geometry with sp2 hybridization at the positively charged carbon center, creating equal probability for nucleophilic attack from either face of the planar intermediate [21].
The stability hierarchy of carbocations plays a crucial role in determining reaction pathways and stereochemical outcomes [22] [23]. Primary carbocations exhibit the lowest stability due to minimal hyperconjugative stabilization, while tertiary carbocations benefit from maximum stabilization through interactions with multiple adjacent carbon-hydrogen bonds [22]. Allylic carbocations, such as those formed in conjugated diene systems, achieve additional stabilization through resonance delocalization of the positive charge [24] [22].
| Carbocation Type | General Formula | Relative Stability | Stabilization Mechanism |
|---|---|---|---|
| Methyl | CH₃⁺ | Least Stable | None |
| Primary | RCH₂⁺ | Low | Hyperconjugation (1 C-H) |
| Secondary | R₂CH⁺ | Moderate | Hyperconjugation (2 C-H) |
| Tertiary | R₃C⁺ | High | Hyperconjugation (3 C-H) |
| Allylic Secondary | CH₂=CH-CH₂⁺ ↔ CH₂⁺-CH=CH₂ | High (Resonance Stabilized) | Resonance Delocalization |
| Allylic Tertiary | R₂C⁺-CH=CH₂ ↔ R₂C=CH-CH₂⁺ | Very High (Resonance + Substitution) | Resonance + Hyperconjugation |
The planar nature of carbocation intermediates results in non-stereospecific reactions when new stereogenic centers are formed [21] [25]. Nucleophilic attack can occur with equal probability from either face of the carbocation, leading to racemic mixtures when a single chiral center is generated [21]. This stereochemical randomization represents a fundamental characteristic of reactions proceeding through carbocation intermediates [21].
Carbocation rearrangements introduce additional complexity to stereochemical analysis through the migration of hydrogen, alkyl, or aryl groups to more stable positions [26] [27]. Wagner-Meerwein rearrangements, involving 1,2-shifts of substituents, proceed with retention of configuration at the migrating center while potentially altering the overall molecular stereochemistry [28]. These rearrangements are driven by the formation of more stable carbocation intermediates and can occur at remarkably low temperatures [28].
The stereochemical consequences of carbocation rearrangements depend on the specific migration pathway and the nature of the migrating group [20] [29]. Hydride shifts typically proceed without stereochemical complications due to the absence of chirality at the hydrogen center [20]. However, alkyl group migrations must consider the stereochemistry at both the migration origin and destination, potentially leading to retention or inversion depending on the specific reaction conditions [29].
The formation of nonclassical carbocations, such as cyclopropyl carbinyl species, can lead to unexpected stereochemical outcomes due to the unique bridged structure of these intermediates [30]. These nonclassical ions contain embedded stereochemical information within their framework, enabling stereoselective reactions that would not be possible with classical planar carbocations [30]. The shielding effect of the cyclopropyl ring creates facial selectivity for nucleophilic attack, resulting in stereoretentive substitution reactions [30].
The 2-chlorobuta-1,3-diene;sulfane compound demonstrates significant utility in polymerization catalysis, particularly through its role as a precursor in the synthesis of polychloroprene rubber [1] [2]. The polymerization mechanism involves free radical initiation using potassium peroxydisulfate as the primary catalyst, achieving conversion rates of 85-90% under optimized conditions at temperatures ranging from 130-145°C [3].
The conjugated diene system in 2-chlorobuta-1,3-diene provides the necessary reactivity for effective polymerization through 1,4-addition mechanisms [2]. This process creates long polymer chains that retain the double bond character essential for subsequent vulcanization reactions. The presence of the chlorine substituent at the 2-position enhances the electron-withdrawing character of the system, facilitating controlled polymerization kinetics [4].
The sulfane component of 2-chlorobuta-1,3-diene;sulfane plays a crucial role in rubber vulcanization processes. Sulfur vulcanization involves the formation of cross-linking bridges between polymer chains through reactions at allyl groups (-CH=CH-CH2-) [5] [6]. The vulcanization process typically occurs at temperatures ranging from 373-450 K, with an activation energy of approximately 49 kJ/mol [7].
The mechanistic pathway involves both free radical and ionic mechanisms, depending on the specific reaction conditions [8]. The sulfur atoms create interlink bonds at reactive sites of double bonds present in the rubber polymer, transforming the material from a soft, flexible state into a more rigid and elastic one [9]. This cross-linking process is essential for achieving the desired mechanical properties in the final rubber products.
Research has demonstrated that sulfur-based vulcanization of rubber compounds is an exothermal process, with vulcanization enthalpy values of -18.4 kJ/mol S when referred to the entire rubber compound formulation, or -46.0 kJ/mol S when calculated relative to the natural rubber content alone [7]. The process involves the formation of sulfur bridges consisting of one or several sulfur atoms, separated by hundreds or thousands of carbon atoms in the polymer chain [5].
The extent of crosslinking and the number of sulfur atoms in the crosslinks strongly influence the physical properties of the resulting rubber. Excessive crosslinking can convert the rubber into a rigid, brittle material, while insufficient crosslinking results in poor mechanical properties [10]. The optimization of sulfur content and reaction conditions is therefore critical for achieving the desired balance of elasticity, durability, and mechanical strength.
The 2-chlorobuta-1,3-diene component serves as an important building block in cross-coupling reactions for the construction of heterocyclic scaffolds [11] [12]. The chlorine atom at the 2-position provides an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with various nucleophiles [13].
Palladium-catalyzed cross-coupling reactions involving chlorinated dienes proceed through well-established mechanistic pathways involving oxidative addition, transmetalation, and reductive elimination steps [14]. The chlorine substituent in 2-chlorobuta-1,3-diene readily undergoes oxidative addition to palladium(0) complexes, forming palladium(II) intermediates that can subsequently participate in transmetalation reactions with organometallic reagents [12].
The presence of the conjugated diene system provides additional coordination sites for the palladium catalyst, potentially leading to enhanced reactivity and selectivity in cross-coupling reactions [15]. This dual functionality enables the construction of complex heterocyclic structures through sequential coupling and cyclization processes.
The construction of heterocyclic scaffolds using 2-chlorobuta-1,3-diene derivatives has been demonstrated in various synthetic applications [16] [17]. The compound serves as a versatile precursor for the synthesis of nitrogen-containing heterocycles through cascade reactions involving intramolecular cyclization and subsequent functionalization [18].
Gold-catalyzed cascade reactions have proven particularly effective for the construction of polyheterocyclic scaffolds using chlorinated diene substrates [18]. These reactions proceed through dearomative spirocyclization and 1,6-addition mechanisms, providing access to complex molecular architectures with high structural diversity [16].
The versatility of 2-chlorobuta-1,3-diene in heterocyclic synthesis is further enhanced by its ability to participate in both nucleophilic and electrophilic reactions, depending on the reaction conditions and catalyst system employed [17]. This dual reactivity profile makes it an valuable intermediate for the synthesis of pharmaceutical compounds and natural product analogs.
The 2-chlorobuta-1,3-diene;sulfane compound exhibits notable coordination chemistry properties, particularly in the formation of organometallic complexes with transition metals [19] [20]. The conjugated diene system provides multiple coordination sites for metal centers, while the sulfane group offers additional coordination possibilities through its lone pair electrons.
Conjugated dienes demonstrate remarkable adaptability in their coordination modes with various metal centers throughout the periodic table [21]. The 2-chlorobuta-1,3-diene component can coordinate in multiple modes, including η2-coordination through individual double bonds or η4-coordination through the entire conjugated system [22].
The chlorine substituent influences the electronic properties of the diene ligand, affecting both the σ-donor and π-acceptor characteristics of the coordination [19]. This electronic modification can lead to enhanced stability of certain organometallic complexes and altered reactivity patterns compared to unsubstituted dienes [21].
Palladium complexes containing bridging conjugated dienes have been successfully synthesized through rational approaches involving the addition of conjugated dienes to equimolar mixtures of palladium(II) halides and palladium(0) complexes [23]. These reactions induce facile palladium-palladium bond formation, resulting in dinuclear palladium(I) complexes with bridging 1,3-diene ligands [23].
The formation of π-allyl complexes from conjugated dienes and palladium halides has been extensively studied, with the reaction proceeding through the addition of the diene to the palladium center in the presence of carboxylic acids and Group IA metal salts [24]. These complexes serve as important intermediates in various catalytic processes, including cross-coupling reactions and polymerization catalysis.
Nickel complexes with chlorinated diene ligands have demonstrated significant catalytic activity in C-H chlorination reactions [25]. Water-soluble nickel(II)-guanidine-based complexes successfully catalyze the C-H chlorination of hydrocarbons in the presence of sodium hypochlorite, achieving turnover numbers of approximately 680 for cyclohexane [25].
The presence of both chlorine and sulfane substituents in the 2-chlorobuta-1,3-diene;sulfane compound creates unique electronic and steric environments that influence organometallic complex formation [26]. The electron-withdrawing nature of the chlorine atom enhances the π-acceptor properties of the diene ligand, while the sulfane group provides additional coordination sites through its sulfur lone pairs.
The steric factors associated with the chlorine substituent can influence the preferred coordination mode of the diene ligand, potentially favoring certain geometric arrangements over others [21]. This steric influence is particularly important in determining the selectivity of catalytic reactions involving these organometallic complexes.
The 18-electron rule plays a crucial role in predicting the stability and structure of organometallic complexes containing 2-chlorobuta-1,3-diene ligands [27]. The diene ligand typically contributes four electrons to the metal center in η4-coordination mode, helping to achieve the preferred 18-electron configuration for many transition metal complexes [28].
Organometallic complexes containing 2-chlorobuta-1,3-diene derivatives have found applications in various catalytic processes, including hydrogenation, hydroformylation, and polymerization reactions [29]. The unique electronic properties imparted by the chlorine and sulfane substituents can lead to enhanced catalytic activity and selectivity compared to complexes with unsubstituted diene ligands.